methyl 1-[2-hydroxy-3-[4-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propyl]piperidine-4-carboxylate
Overview
Description
Methyl 1-[2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-hydroxy-3-[4-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propyl]piperidine-4-carboxylate involves several steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-piperidinecarboxylic acid with 2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 1-[2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[2-hydroxy-3-[4-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-[2-hydroxy-3-(4-{[(2-isopropoxyethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 1-[2-hydroxy-3-[4-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5/c1-17(2)28-13-10-23-14-18-4-6-21(7-5-18)29-16-20(25)15-24-11-8-19(9-12-24)22(26)27-3/h4-7,17,19-20,23,25H,8-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEFHVIPJSNVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCC1=CC=C(C=C1)OCC(CN2CCC(CC2)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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